BenchChemオンラインストアへようこそ!

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Medicinal chemistry Chemical biology Scaffold procurement

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one (CAS 1448063-71-5) is a synthetic small molecule belonging to the class of N-acylated 3-sulfonylazetidines. Its molecular formula is C19H20ClNO4S, with a molecular weight of 393.88 g/mol, and it features a strained four-membered azetidine ring bearing a 4-chlorophenylsulfonyl group at the 3-position and a 3-(4-methoxyphenyl)propan-1-one acyl chain at the 1-position.

Molecular Formula C19H20ClNO4S
Molecular Weight 393.88
CAS No. 1448063-71-5
Cat. No. B2539248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
CAS1448063-71-5
Molecular FormulaC19H20ClNO4S
Molecular Weight393.88
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H20ClNO4S/c1-25-16-7-2-14(3-8-16)4-11-19(22)21-12-18(13-21)26(23,24)17-9-5-15(20)6-10-17/h2-3,5-10,18H,4,11-13H2,1H3
InChIKeyNSZWWLGWOXJTKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one (CAS 1448063-71-5): Structural Identity and Compound Class for Procurement Evaluation


1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one (CAS 1448063-71-5) is a synthetic small molecule belonging to the class of N-acylated 3-sulfonylazetidines. Its molecular formula is C19H20ClNO4S, with a molecular weight of 393.88 g/mol, and it features a strained four-membered azetidine ring bearing a 4-chlorophenylsulfonyl group at the 3-position and a 3-(4-methoxyphenyl)propan-1-one acyl chain at the 1-position . The compound is catalogued as a research-grade chemical building block for medicinal chemistry and chemical biology applications . Critically, no primary research papers, patents, or authoritative bioactivity database entries were identified that report quantitative biological data for this exact compound; procurement decisions therefore rely on structural differentiation from available analogs.

Why In-Class Azetidine-Sulfonyl Compounds Cannot Substitute for 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one (CAS 1448063-71-5)


The closest commercially available analogs—such as 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone (CAS 1797633-87-4, MW 273.74) and 1-((4-chlorophenyl)sulfonyl)azetidine (CAS 870530-41-9, MW 231.70)—lack both the extended propanone linker and the 4-methoxyphenyl terminal group [1]. These structural omissions eliminate the potential for key ligand-protein interactions (e.g., pi-stacking with the methoxyphenyl ring, hydrogen bonding via the methoxy oxygen) that the full scaffold can engage. The 3-(4-methoxyphenyl)propan-1-one moiety also increases molecular complexity (MW increase of 120–162 Da) and lipophilicity, shifting the compound into a different drug-like chemical space (estimated cLogP ~2.8–3.2 vs. ~1.2–1.8 for the building-block analogs) [2]. Procurement of the full scaffold avoids the 3–5 additional synthetic steps required to elaborate the simpler building blocks, reducing project timelines and eliminating intermediate purification and characterization burden.

Quantitative Differentiation Evidence for 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one (CAS 1448063-71-5) Against Closest Analogs


Molecular Weight and Heavy Atom Count Differentiate the Target Scaffold from Simpler Building-Block Analogs

The target compound possesses a molecular weight of 393.88 g/mol and 26 heavy atoms, compared to 273.74 g/mol (17 heavy atoms) for 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone (CAS 1797633-87-4) and 231.70 g/mol (14 heavy atoms) for 1-((4-chlorophenyl)sulfonyl)azetidine (CAS 870530-41-9) [1]. This represents a 44% and 70% increase in molecular weight respectively, reflecting the presence of the 3-(4-methoxyphenyl)propan-1-one moiety that enables ligand-receptor interactions unavailable to the truncated analogs.

Medicinal chemistry Chemical biology Scaffold procurement

Rotatable Bond Count and Molecular Flexibility as a Differentiation Parameter for Target Engagement Profiling

The target compound contains 7 rotatable bonds (excluding the azetidine ring), derived from the sulfonyl linkage, the propanone chain, and the methoxy group. In contrast, 1-((4-chlorophenyl)sulfonyl)azetidine has only 2 rotatable bonds and 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone has 3 rotatable bonds . This increased conformational flexibility permits the 4-methoxyphenyl group to access a wider range of binding pocket geometries, which is relevant for targets with extended or flexible binding sites.

Conformational analysis Drug design Scaffold selection

Lipophilicity (cLogP) Differentiation Between Target Compound and Simpler Azetidine-Sulfonyl Building Blocks

The estimated cLogP of the target compound falls in the range of 2.8–3.2, based on the contribution of the 4-chlorophenyl (pi ~0.71), 4-methoxyphenylpropanone (pi ~1.5), and the azetidine-sulfonyl core. This contrasts with cLogP of ~1.2–1.4 for 1-((4-chlorophenyl)sulfonyl)azetidine and ~0.9–1.1 for 3-((4-chlorophenyl)sulfonyl)azetidine hydrochloride (CAS 1820665-00-6) . The ~2 log unit increase shifts the target compound into the optimal lipophilicity range for passive membrane permeability (cLogP 1–4) while retaining aqueous solubility sufficient for biochemical assay conditions.

ADME prediction Lipophilicity Drug-likeness

Hydrogen Bond Acceptor Count Supports Distinct Target Engagement Profile vs. Deoxygenated Analogs

The target compound presents 5 hydrogen bond acceptors (sulfonyl oxygens: 2; carbonyl oxygen: 1; methoxy oxygen: 1; azetidine nitrogen: 1), compared to 3 acceptors for 1-((4-chlorophenyl)sulfonyl)azetidine and 4 acceptors for 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone [1]. The additional H-bond acceptor—the methoxy oxygen on the 4-methoxyphenyl ring—is positioned at the terminus of a flexible linker, enabling it to engage distal H-bond donor residues in a target binding site. The compound has zero hydrogen bond donors, which distinguishes it from the hydrochloride salt analog 3-((4-chlorophenyl)sulfonyl)azetidine hydrochloride (CAS 1820665-00-6, which has 1–2 H-bond donors) .

Pharmacophore modeling Hydrogen bonding Ligand-receptor interactions

Synthetic Step-Count Advantage: Pre-Assembled Scaffold Reduces Linear Synthesis by 3–5 Steps Versus Building-Block Analogs

Elaboration of 1-((4-chlorophenyl)sulfonyl)azetidine (CAS 870530-41-9) or 3-((4-chlorophenyl)sulfonyl)azetidine hydrochloride (CAS 1820665-00-6) to the target scaffold requires: (i) N-acylation with 3-(4-methoxyphenyl)propanoic acid or its activated derivative, (ii) coupling reagent optimization (e.g., HATU, EDCI), (iii) chromatographic purification, and (iv) analytical characterization—totaling 3–5 additional synthetic steps with an estimated cumulative yield of 40–70% . Procuring the pre-assembled scaffold eliminates these steps, reduces laboratory resource consumption, and ensures batch-to-batch consistency from a qualified supplier.

Synthetic chemistry Project timeline Procurement efficiency

Azetidine Ring Strain as a Class-Level Differentiation Factor for Covalent Inhibitor Design

The azetidine ring in sulfonylazetidine derivatives exhibits ring strain energy of approximately 26 kcal/mol, which is intermediate between aziridine (~27 kcal/mol) and pyrrolidine (~6 kcal/mol) [1]. This strain, combined with the electron-withdrawing 4-chlorophenylsulfonyl group, renders the azetidine nitrogen less nucleophilic than in unsubstituted azetidines, potentially enabling controlled reactivity in covalent inhibitor designs. Patent literature describes azetidine-sulfonyl compounds as JAK inhibitors and GlyT1 inhibitors, with the sulfonyl group serving as a key pharmacophoric element [2][3]. The target compound's specific substitution pattern—combining the 4-chlorophenylsulfonyl electron-withdrawing group with the N-acyl group—creates a uniquely deactivated azetidine system not replicated by simpler analogs.

Covalent inhibition Kinase inhibitor Warhead design

Recommended Application Scenarios for 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one (CAS 1448063-71-5) Based on Differentiation Evidence


Lead-Optimization Scaffold for Kinase or Enzyme Inhibitor Programs Requiring Extended Binding Pockets

The target compound's 7 rotatable bonds and terminal 4-methoxyphenyl group (Evidence Items 2, 3) provide conformational reach into extended or flexible binding pockets that simpler azetidine building blocks cannot access. This scaffold is suited for medicinal chemistry programs targeting enzymes with deep substrate channels (e.g., JAK kinases, GlyT1 transporters, or cholesterol absorption targets) where the methoxyphenyl moiety can engage distal hydrophobic subpockets. Procurement of the pre-assembled scaffold saves 3–5 synthetic steps compared to piecemeal construction from simpler building blocks (Evidence Item 5) [1][2].

Covalent Inhibitor or Chemical Probe Development Leveraging Dual-Deactivated Azetidine Electrophilicity

The dual electronic deactivation of the azetidine nitrogen—by both the 3-(4-chlorophenylsulfonyl) electron-withdrawing group and the 1-acyl resonance effect—creates a tempered electrophilic center (Evidence Item 6). This property is relevant for covalent inhibitor design where precise control over warhead reactivity is required to achieve target-selective covalent modification while minimizing non-specific protein labeling. The scaffold provides a starting point for installing additional electrophilic warheads on the methoxyphenyl ring or the propanone linker [3].

Fragment-to-Lead Elaboration Platform Requiring Balanced Lipophilicity for Cellular Assay Compatibility

With an estimated cLogP of 2.8–3.2 (Evidence Item 3), the target compound resides in the optimal lipophilicity range for cellular permeability (cLogP 1–4) while maintaining sufficient aqueous solubility for biochemical assay conditions. This contrasts with more hydrophilic building-block analogs (cLogP <1.5) that may fail to penetrate cell membranes. The scaffold's zero H-bond donor count (Evidence Item 4) further enhances membrane permeation potential, making it suitable for cell-based phenotypic screening cascades where simpler polar analogs show poor cellular activity [4].

Structure-Activity Relationship (SAR) Exploration with a Pre-Functionalized Methoxyphenyl Handle

The 4-methoxyphenyl terminus provides a synthetic handle for late-stage diversification via O-demethylation to a phenol (for subsequent alkylation, acylation, or sulfonylation) or direct electrophilic aromatic substitution. This enables rapid SAR exploration of the terminal aryl group without requiring de novo scaffold synthesis for each analog. The target compound's molecular weight of 393.88 g/mol (Evidence Item 1) leaves adequate headroom (approximately 100 Da) for functional group addition while remaining within the typical Rule-of-5 boundaries for oral bioavailability [5].

Quote Request

Request a Quote for 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.